6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11BrO It is a brominated derivative of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, featuring a bromine atom at the 6th position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the bromination is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of brominating agents and solvents can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted indanones.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and dyes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: The non-brominated parent compound.
6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A chlorinated analog.
6-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A fluorinated analog.
Uniqueness
6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its non-halogenated and other halogenated analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and can influence its interaction with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFZPAUIJLEEAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602236 |
Source
|
Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165730-10-9 |
Source
|
Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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